molecular formula C22H41N7O10 B12517867 L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-threonine CAS No. 659737-99-2

L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-threonine

Cat. No.: B12517867
CAS No.: 659737-99-2
M. Wt: 563.6 g/mol
InChI Key: KZROCQKLCIZHKC-RFRODDETSA-N
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Description

L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-threonine is a peptide composed of five amino acids: lysine, serine, threonine, glutamine, and threonine This compound is a segment of larger peptides and proteins, playing a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amine group.

    Coupling: The next protected amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides, followed by purification and characterization.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in serine and threonine can be oxidized to form aldehydes or ketones.

    Reduction: Reduction reactions can convert disulfide bonds (if present) to thiols.

    Substitution: Amino groups in lysine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Aldehydes or ketones from serine and threonine residues.

    Reduction: Thiols from disulfide bonds.

    Substitution: Alkylated or acylated lysine residues.

Scientific Research Applications

L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-threonine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential in developing peptide-based therapeutics and drug delivery systems.

    Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-threonine depends on its specific biological context. Generally, peptides like this one interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include:

    Receptors: Binding to cell surface receptors to initiate signaling cascades.

    Enzymes: Acting as substrates or inhibitors for specific enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-alanine: Similar structure but with alanine instead of threonine.

    L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-valine: Contains valine instead of threonine.

    L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-phenylalanine: Phenylalanine replaces threonine.

Uniqueness

L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-threonine is unique due to its specific sequence, which imparts distinct structural and functional properties. The presence of two threonine residues can influence its conformation and interactions with other molecules, making it valuable for specific research and industrial applications.

Properties

CAS No.

659737-99-2

Molecular Formula

C22H41N7O10

Molecular Weight

563.6 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C22H41N7O10/c1-10(31)16(28-20(36)14(9-30)27-18(34)12(24)5-3-4-8-23)21(37)26-13(6-7-15(25)33)19(35)29-17(11(2)32)22(38)39/h10-14,16-17,30-32H,3-9,23-24H2,1-2H3,(H2,25,33)(H,26,37)(H,27,34)(H,28,36)(H,29,35)(H,38,39)/t10-,11-,12+,13+,14+,16+,17+/m1/s1

InChI Key

KZROCQKLCIZHKC-RFRODDETSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N)O

Canonical SMILES

CC(C(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)N)O

Origin of Product

United States

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